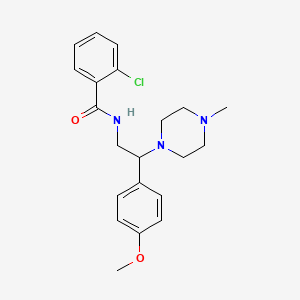

![molecular formula C21H19N5O2S B2880872 1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide CAS No. 2034203-72-8](/img/structure/B2880872.png)

1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

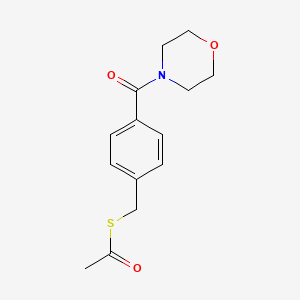

The compound “1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a benzoxazole, a thiophene, and a pyrazine . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The benzoxazole and pyrazine rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which often imparts stability and unique reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the amide functional group. For example, the benzoxazole ring might undergo electrophilic substitution reactions, while the amide could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, size, and functional groups. For example, it might exhibit moderate polarity due to the presence of the amide group .Scientific Research Applications

Heterocyclic Chemistry and Compound Synthesis

1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide is a complex organic compound that finds its relevance in the synthesis of various heterocyclic compounds. Research in heterocyclic chemistry, especially involving thiophene and pyrazine derivatives, has shown the potential for developing novel molecules with significant applications. For instance, thiophenylhydrazonoacetates have been utilized to synthesize a range of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of thiophene-based compounds in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, the reactivity of nitrogen nucleophiles in heterocyclic chemistry has led to the creation of aromatic compounds such as pyrroles, thiophenes, furans, indoles, and benzothiophenes, further emphasizing the role of such complex molecules in expanding the boundaries of synthetic chemistry (Davies, 1992).

Molecular Docking and In Vitro Screening

The compound also plays a crucial role in molecular docking and in vitro screening processes. For example, novel pyridine and fused pyridine derivatives, starting from a compound similar in structure and complexity, have been synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. This demonstrates the compound's potential in drug discovery and development processes, where molecular docking is a crucial step in predicting how a compound will interact with biological targets (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

In Silico Predictions and Antimicrobial Activities

Moreover, the in silico approach towards predicting drug-likeness and in vitro microbial investigations have been employed to synthesize and characterize various compounds, indicating the importance of such complex molecules in developing new drugs with favorable ADME properties and antimicrobial activities. This includes assessments against bacterial and fungal strains, showcasing the compound's utility in antimicrobial drug research (Pandya, Dave, Patel, & Desai, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c27-20(24-13-15-19(23-10-9-22-15)18-8-4-12-29-18)16-6-3-11-26(16)21-25-14-5-1-2-7-17(14)28-21/h1-2,4-5,7-10,12,16H,3,6,11,13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZNCHSVHYZMNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=NC=CN=C4C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

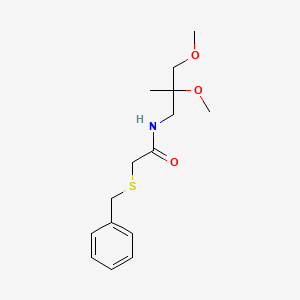

![2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine](/img/structure/B2880790.png)

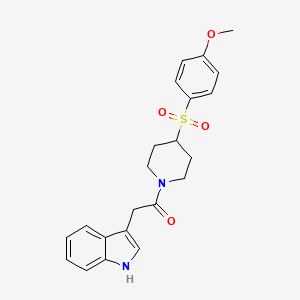

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2880791.png)

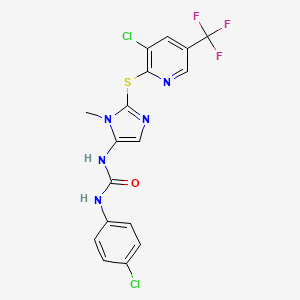

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2880798.png)

![2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2880802.png)

![Tert-butyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2880805.png)

![(2E)-3-(3,4-dimethoxyphenyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2880806.png)